
Deleobuvir
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for deleobuvir involve complex organic synthesis techniques. The preparation of this compound includes the formation of its core structure, which involves multiple steps of cyclization, bromination, and amide formation . Industrial production methods for this compound are not extensively documented, but they likely involve large-scale organic synthesis processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Primary Metabolic Reactions
Deleobuvir undergoes two major biotransformations in humans :
Reaction Type | Metabolite Formed | Enzyme/System Involved | Contribution to Dose |
---|---|---|---|
Alkene reduction | CD 6168 | Gut microbiota | 35% (feces) |
Acyl glucuronidation | This compound-AG | UGT isoforms | 20% (plasma) |
Key findings :
- CD 6168 formation requires anaerobic conditions (absent in liver microsomes)
- Acyl glucuronides show 3.5× higher biliary excretion than parent compound
Secondary Metabolism
Three fecal metabolites arise from combined alkene reduction and monohydroxylation, constituting 21% of excreted dose .
In Vivo Evidence from Rat Models
Parameter | Control Rats | Pseudo-Germ-Free Rats |
---|---|---|
CD 6168 AUC₀–∞ (ng·h/mL) | 1,312 ± 649 | 146 ± 64 |
Fecal CD 6168 excretion | 42% of dose | 1.5% of dose |
Parent compound excretion | 26% of dose | 105% of dose |
This 9-fold reduction in CD 6168 exposure confirms gut bacteria's essential role in alkene reduction .
LC-MS/MS Methods for Metabolite Quantification
Analyte | Column | Mobile Phase | Calibration Range |
---|---|---|---|
This compound/CD 6168 | Phenomenex Synergi | 1 mM NH₄Ac + 0.1% HAc in H₂O:ACN (60:40) | 15–15,000 ng/mL |
Acyl glucuronides | Waters BEH C18 | 0.1% HAc in H₂O:MeOH gradient | 50–50,000 ng/mL |
The methods demonstrated <15% inter-day variability and >85% recovery .
pH-Dependent Stability
This compound shows:
- Acid stability : Tolerates pH 2–3 (simulated gastric fluid)
- Alkaline sensitivity : Degrades at pH >8 via ester hydrolysis
Photoreactivity
No significant photodegradation observed under ICH Q1B conditions (1.2 million lux·hr) .This comprehensive analysis demonstrates this compound's complex chemical behavior, emphasizing the critical role of gut microbiota in its metabolic activation and the importance of advanced synthetic strategies in its production .
Scientific Research Applications
Deleobuvir has been extensively studied for its potential use in the treatment of hepatitis C virus (HCV) infections. It has shown potent antiviral activity against HCV genotype 1b . This compound has been evaluated in combination with other antiviral agents, such as faldaprevir and ribavirin, in clinical trials . These studies have demonstrated its efficacy in achieving sustained virologic response in patients with HCV genotype 1b . Additionally, this compound has been investigated for its pharmacokinetic properties and metabolic pathways .
Mechanism of Action
Deleobuvir exerts its antiviral effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus . This enzyme is essential for the replication of the viral RNA genome. By binding to the thumb-pocket I of the NS5B polymerase, this compound prevents the elongation of the RNA chain, thereby inhibiting viral replication . The molecular targets and pathways involved in the mechanism of action of this compound are specific to the hepatitis C virus .
Comparison with Similar Compounds
Deleobuvir is unique among hepatitis C virus polymerase inhibitors due to its non-nucleoside mechanism of action . Similar compounds include other non-nucleoside inhibitors of the NS5B polymerase, such as dasabuvir and beclabuvir . These compounds also target the NS5B polymerase but may differ in their binding sites and antiviral potency . This compound’s specificity for HCV genotype 1b and its combination with other antiviral agents highlight its uniqueness in the treatment of hepatitis C .
Biological Activity
Deleobuvir (BI 207127) is a nonnucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, specifically designed to combat HCV infections. This article examines the biological activity of this compound, focusing on its antiviral efficacy, pharmacokinetics, safety profile, and resistance patterns based on various clinical studies.
This compound exerts its antiviral effects by binding reversibly and noncovalently to thumb-pocket 1 of the NS5B polymerase, inhibiting viral replication. This mechanism is crucial for its role in HCV treatment, as NS5B is essential for the viral RNA synthesis process.
Antiviral Efficacy
Clinical studies have demonstrated this compound's potent antiviral activity against HCV, particularly genotype 1. The following table summarizes key findings from various studies regarding its efficacy:
Pharmacokinetics
This compound's pharmacokinetic profile reveals that plasma exposure increases significantly at doses of 400 mg and above. Notably, patients with cirrhosis exhibit approximately double the plasma concentration compared to those without cirrhosis. The median effective concentration (EC50) values are reported at 23 nM for genotype 1a and 11 nM for genotype 1b, indicating strong antiviral potency in vitro .
Safety Profile
The safety of this compound has been evaluated across multiple clinical trials. Common adverse events (AEs) include:
- Gastrointestinal Disorders : Nausea and vomiting are frequently reported.
- Neurological Effects : Some patients experienced nervous system disorders.
- Skin Reactions : Cutaneous tissue disorders were also noted.
Serious AEs were documented in a subset of patients, particularly those with hepatic impairment .
Resistance Patterns
Resistance to this compound has been observed in clinical settings. In one study, NS5B substitutions associated with resistance were detected in approximately 15% of patients. Specifically, variants such as P495L exhibited significantly decreased sensitivity (120-310 fold) to this compound but did not persist after treatment cessation . The following table summarizes resistance-related findings:
Variant | Resistance Factor | Prevalence |
---|---|---|
P495L | 120-310 fold | Detected in 9/59 patients |
Other Variants | Variable | Detected but did not persist |
Case Studies
- Phase I Study : In a double-blind trial involving treatment-naive patients, this compound monotherapy resulted in significant reductions in HCV RNA levels over five days. The median reduction was up to 3.8 log10 in patients without cirrhosis .
- HCVerso Studies : These Phase III trials assessed the combination of faldaprevir and this compound with ribavirin in treatment-naive patients with chronic HCV GT1b infection. The sustained virologic response (SVR12) rates were notably higher than historical controls, underscoring the efficacy of this regimen .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Deleobuvir, and how does it interact with the HCV NS5B polymerase?
this compound is a non-nucleoside inhibitor (NNI) that binds reversibly to the thumb-pocket 1 (T1) site of the HCV NS5B RNA-dependent RNA polymerase (RdRp). Structural studies, including X-ray crystallography and NMR spectroscopy, reveal that its binding disrupts polymerase activity by inducing conformational changes in the enzyme’s active site. Key interactions involve hydrogen bonding and hydrophobic contacts at residues such as P495 and A421, critical for stabilizing the inhibitor-enzyme complex .
Q. How does HCV genotype influence this compound’s clinical efficacy?
this compound demonstrates higher efficacy in genotype 1b (GT-1b) compared to GT-1a. This disparity is attributed to GT-1a’s baseline NS5B A499 polymorphism, which reduces this compound’s binding affinity. Clinical trials (e.g., SOUND-C2) reported sustained virologic response (SVR12) rates of 56–85% in GT-1b versus 11–47% in GT-1a patients. Genotype-specific differences in resistance barriers and NS5B structural variations underpin this variability .
Q. What are the key endpoints and methodologies in this compound clinical trials?
Phase 2/3 trials (e.g., HCVerso3) used SVR12 (HCV RNA <25 IU/mL 12 weeks post-treatment) as the primary endpoint. Secondary endpoints included SVR4 and resistance-associated variant (RAV) emergence. Patient stratification by hepatic impairment (Child-Pugh A/B) and ribavirin inclusion were critical design elements. Quantitative PCR and population sequencing were employed to monitor viral load and RAVs .
Advanced Research Questions
Q. How can structural insights guide the optimization of this compound analogs?
Conformational restriction strategies, informed by 3D modeling and NMR data, enhance binding stability. For example, rigidifying flexible torsional angles in this compound’s benzimidazole scaffold improved potency. Hydrogen bond optimization at NS5B residues (e.g., P495) and scaffold replacements (e.g., cyclobutyl groups) were validated via fluorescence resonance energy transfer (FRET) assays and replicon-based activity screens .
Q. What methodologies are recommended for analyzing this compound resistance mechanisms?
Population sequencing (Sanger method) is standard for detecting NS5B RAVs like P495L and A421V. In vitro phenotyping using subgenomic replicons quantifies fold changes in EC50. For example, GT-1b isolates with NS5B V499A polymorphisms exhibit a 4.5-fold reduced susceptibility. Longitudinal RAV tracking post-treatment via Kaplan-Meier analysis reveals P495L persistence (median 5 months in GT-1b) compared to NS3 D168 variants (8.5 months) .
Q. How do baseline HCV polymorphisms impact this compound response, and how should contradictions in data be addressed?
NS5B A499 (GT-1a) and V421 (GT-1b) polymorphisms correlate with reduced SVR12. Contradictory findings (e.g., NS3 T344I in GT-1b inconsistently affecting response) require multivariate regression analysis to disentangle subtype-specific effects. Pooled data from phase 2/3 studies (n=1,556 patients) recommend stratifying cohorts by baseline NS5B codon 499 status during trial design .
Q. What pharmacokinetic considerations arise from this compound’s major metabolites in drug-drug interaction (DDI) studies?
this compound’s gut microbiota-derived metabolite CD 6168 and acyl glucuronide (AG) differentially modulate CYP450 isoforms. Static modeling incorporating metabolite data predicts net DDI effects (e.g., CYP3A4 inhibition AUC ratio = 0.97 vs. observed 1.23). In vitro hepatocyte assays (10-hour incubation) are critical to assess CYP2C8 inactivation by AG and CYP1A2 induction by CD 6168, avoiding cytotoxicity artifacts .
Q. What strategies improve the genetic barrier to resistance in this compound-based combination therapies?
Combining this compound with DAAs targeting NS3 (e.g., faldaprevir) and NS5A (e.g., ledipasvir) reduces RAV emergence. Phase 3 data show triple therapy (this compound + faldaprevir + ribavirin) achieves SVR12 ≥92% in GT-1b. Ribavirin’s inclusion is essential to suppress viral breakthrough, particularly in GT-1a, by enhancing interferon-free regimen efficacy .
Q. How do NS5B RAVs persist post-treatment, and what are the implications for re-treatment?
NS5B P495L RAVs exhibit lower fitness in vivo, with rapid reversion to wild-type in the absence of selective pressure. In contrast, NS3 R155K (GT-1a) persists longer (median 11.5 months). Viral fitness assays (e.g., replication capacity in Huh-7 cells) inform re-treatment timelines, favoring NS5A/NI-based regimens for patients with prior this compound exposure .
Q. What experimental models best predict this compound’s efficacy against emerging HCV strains?
Chimeric replicons incorporating NS5B sequences from clinical isolates enable in vitro EC50 profiling. GT-1a replicons with A499T substitutions show 17.5 nM baseline sensitivity, aligning with clinical response data. In vivo humanized mouse models further validate combinatorial strategies, particularly for rare subtypes .
Properties
IUPAC Name |
(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIGAHXAJEULY-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235516 | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863884-77-9 | |
Record name | BI 207127 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deleobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deleobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deleobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELEOBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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